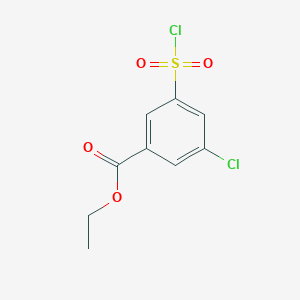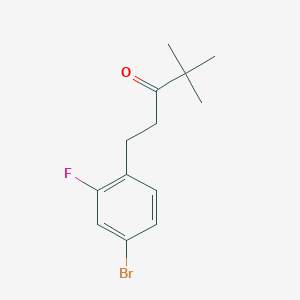![molecular formula C10H14BrNO B1518035 2-{[(3-Bromophenyl)methyl]amino}propan-1-ol CAS No. 1154900-94-3](/img/structure/B1518035.png)
2-{[(3-Bromophenyl)methyl]amino}propan-1-ol
Vue d'ensemble
Description
2-(3-Bromophenyl)methyl-1-amino-propanol (2-BMPAP) is a synthetic derivative of the amino acid proline, which has been studied for its potential applications in various scientific research fields. It is a brominated phenylmethyl aminoalcohol, and is used as a reagent for various organic syntheses. 2-BMPAP has been studied for its use in organic synthesis, as well as its potential applications in biochemistry, molecular biology, and physiology.
Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Agents
One application of structurally related compounds involves the synthesis and characterization of substituted phenyl azetidines, which exhibit potential as antimicrobial agents. For instance, a precursor compound, similar to "2-{[(3-Bromophenyl)methyl]amino}propan-1-ol," was synthesized through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide. This process involves reduction, protection, and cyclization steps to eventually yield azetidine derivatives. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis and demonstrated antimicrobial activity, highlighting the compound's role in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Catalytic Transformations
The compound also finds application in catalytic transformations. For example, a study on the transformation reaction of a structurally related compound, 1-(2-aminophenyl)propan-2-ol, under specific conditions using various catalysts, including carbon, titania, and zeolite supported metals, demonstrates the compound's utility in synthesizing industrially relevant molecules. This particular study achieved high conversion and selectivity towards 2-methylindoline, a compound of interest in various chemical syntheses (Bernas et al., 2015).
Corrosion Inhibition
Another research application pertains to the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their use as corrosion inhibitors on carbon steel. These compounds, synthesized through alkylation reactions, have been evaluated for their electrochemical performance, showcasing their potential in industrial applications where corrosion resistance is crucial (Gao, Liang, & Wang, 2007).
Antimalarial Activity
The compound's structural motif is also central to the synthesis of molecules with antimalarial activity. Research in this area has led to the development of derivatives with significant activity against Plasmodium berghei in mice, demonstrating the compound's relevance in medicinal chemistry for developing new antimalarial agents (Werbel et al., 1986).
Advanced Material Synthesis
In materials science, derivatives of "this compound" have been explored for their potential in synthesizing advanced materials. For example, fluorescent markers produced from cardanol and glycerol for biodiesel quality control demonstrate the compound's utility in developing environmentally friendly fluorescent biomarkers. This application is particularly noteworthy as it involves the reuse of industrial waste, aligning with green chemistry principles (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKTVOJGZQVKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)